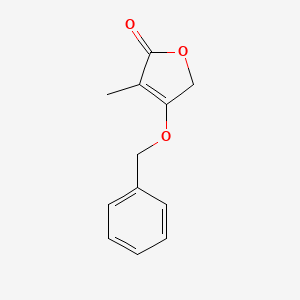

4-(Benzyloxy)-3-methylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

137910-39-5 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-methyl-3-phenylmethoxy-2H-furan-5-one |

InChI |

InChI=1S/C12H12O3/c1-9-11(8-15-12(9)13)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

WDXXZTLIOZCSQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(COC1=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Methylfuran 2 5h One

Retrosynthetic Analysis and Strategic Disconnections for 4-(Benzyloxy)-3-methylfuran-2(5H)-one

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential synthetic pathways from simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered.

The most straightforward disconnection involves the cleavage of the benzyl (B1604629) ether bond (C-O bond). This leads to the precursor 4-hydroxy-3-methylfuran-2(5H)-one and benzyl bromide. This approach simplifies the synthesis to the formation of the substituted furanone core, followed by a standard etherification reaction.

Precursor Synthesis and Functionalization for Furanone Core Formation

The construction of the furanone core and the introduction of the specific methyl and benzyloxy groups are pivotal to the synthesis of the target molecule.

Cyclization Reactions in Furanone Synthesis

The formation of the furan-2(5H)-one, or butenolide, ring can be achieved through a variety of cyclization reactions. A common strategy is the intramolecular cyclization of γ-hydroxy-α,β-alkynoic esters or related precursors. Gold-catalyzed cyclizations of γ-hydroxyalkynones are known to produce substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Another approach involves the oxidative cyclization of β,γ-unsaturated carboxylic acids.

One-pot multicomponent reactions have also gained traction for the synthesis of highly substituted furanones. These reactions can involve the condensation of aldehydes, amines, and acetylenic esters, often facilitated by a catalyst. researchgate.net For instance, a three-component reaction of an amine, dialkyl acetylenedicarboxylate, and an aromatic aldehyde can yield 3,4,5-substituted furan-2(5H)-ones.

Introduction of Methyl and Benzyloxy Moieties at Specific Positions

The introduction of the methyl group at the C3 position and the benzyloxy group at the C4 position can be achieved either by incorporating these functionalities into the starting materials prior to cyclization or by functionalizing a pre-formed furanone ring.

A plausible route involves the synthesis of 4-hydroxy-3-methylfuran-2(5H)-one as a key intermediate. The synthesis of this intermediate can be approached from various starting materials. For example, the synthesis of 3-methyl-2(5H)-furanone has been reported from α-methyl-γ-butyrolactone. sigmaaldrich.com Subsequent oxidation at the C4 position would be required to introduce the hydroxyl group.

Once 4-hydroxy-3-methylfuran-2(5H)-one is obtained, the benzyloxy group can be introduced through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with benzyl bromide or a similar benzylating agent.

Stereoselective Synthesis Approaches to Furanone Derivatives

While this compound as named is achiral, the furanone core is a common motif in many chiral natural products. Therefore, the development of stereoselective methods for the synthesis of furanone derivatives is of significant interest. Asymmetric synthesis of butenolides can be achieved through various catalytic methods. acs.org

One approach is the catalytic asymmetric dihydroxylation of enynones, which can lead to the formation of chiral 3(2H)-furanones. rsc.orgrsc.org The use of chiral ligands in combination with metal catalysts can induce high levels of enantioselectivity. Another powerful strategy is the asymmetric Michael addition to furanones, which can establish stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Furthermore, the enantioselective hydrogenation of butenolides using chiral rhodium or ruthenium complexes is a viable method for producing optically active γ-butyrolactones, which can be precursors to chiral furanones. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of these transformations. nih.gov

Novel Catalytic Systems in Furanone Annulation and Modification

Modern organic synthesis heavily relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of furanones has benefited significantly from such advancements.

Gold Catalysis: Gold catalysts have emerged as powerful tools for the cyclization of various functionalized alkynes to form heterocyclic compounds, including furanones. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed for the synthesis of 3,4-disubstituted furan-2(5H)-one derivatives. unipi.it

Copper Catalysis: Copper catalysts have been utilized in tandem reactions for the synthesis of substituted furanones. organic-chemistry.org

Rhodium/Palladium Binary Systems: The combination of rhodium and palladium catalysts has been shown to promote cascade reactions to efficiently produce highly substituted 3(2H)-furanones with excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org

The following table summarizes some of the novel catalytic systems used in furanone synthesis.

| Catalyst System | Reaction Type | Key Features |

| Gold (Au) complexes | Intramolecular cyclization of hydroxyalkynones | Mild reaction conditions, high efficiency. |

| Palladium (Pd) complexes | Cross-coupling reactions (e.g., Suzuki) | Formation of C-C bonds to introduce substituents. |

| Copper (Cu) complexes | Tandem oxa-Nazarov cyclization/dibromination | Facile synthesis of dihalogenated furanones. |

| Rhodium (Rh)/Palladium (Pd) | Cyclization/allylic alkylation cascade | High chemo-, regio-, and stereoselectivity. |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The application of green chemistry principles would favor routes that:

Utilize catalytic reagents over stoichiometric ones.

Employ safer solvents or, ideally, solvent-free conditions.

Minimize the number of synthetic steps to reduce energy consumption and waste generation.

Start from renewable feedstocks, if possible.

For instance, a catalytic, one-pot synthesis would be considered greener than a multi-step linear synthesis requiring stoichiometric reagents and extensive workup procedures. The use of mechanochemistry has also been explored as a green alternative for some organic transformations, potentially reducing solvent use and reaction times. unica.it

The following table provides a qualitative comparison of different synthetic approaches based on green chemistry principles.

| Synthetic Approach | Potential Advantages | Potential Disadvantages |

| Linear Synthesis | High control over each step, well-established reactions. | Lower overall yield, higher E-Factor, more waste. |

| Convergent Synthesis | Higher overall yield, shorter reaction sequence. | May require more complex starting materials. |

| One-Pot/Multicomponent Reaction | High atom economy, reduced workup, time and energy saving. | Optimization can be challenging, purification may be difficult. |

| Catalytic Methods | High efficiency, recyclability of catalyst, reduced waste. | Catalyst cost and sensitivity can be a factor. |

Reaction Mechanisms and Transformational Chemistry of 4 Benzyloxy 3 Methylfuran 2 5h One

Electrophilic and Nucleophilic Reactivity of the Furanone Ring

The furanone ring in 4-(Benzyloxy)-3-methylfuran-2(5H)-one possesses both electrophilic and nucleophilic character, making it susceptible to a variety of chemical transformations. The α,β-unsaturated lactone system renders the C5 carbon electrophilic and susceptible to nucleophilic attack, a common reactivity pattern for butenolides. nih.govacs.orgnih.gov Conversely, the enol ether-like C4 position, bearing the benzyloxy group, can exhibit nucleophilic properties.

Nucleophilic Addition: Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, nucleophiles can add to the C5 position of the furanone ring. The regioselectivity of this addition is influenced by the electronic nature of the nucleophile and the reaction conditions.

Electrophilic Attack: The electron-rich double bond of the furanone ring can react with electrophiles. Protonation can occur at the carbonyl oxygen, activating the molecule for further reactions. Other electrophiles may react at the C3 or C5 positions, depending on the specific reagent and conditions. The presence of the electron-donating benzyloxy group at C4 enhances the nucleophilicity of the double bond, influencing the regioselectivity of electrophilic attack.

| Reaction Type | Reactive Site | Description | Influencing Factors |

|---|---|---|---|

| Nucleophilic Addition (e.g., Michael Addition) | C5 | The electrophilic β-carbon of the α,β-unsaturated lactone is susceptible to attack by nucleophiles. | Nature of the nucleophile, solvent, temperature. |

| Electrophilic Attack | C3/C5/Carbonyl Oxygen | The electron-rich double bond and the carbonyl oxygen can be attacked by electrophiles. The benzyloxy group at C4 directs electrophiles. | Nature of the electrophile, reaction conditions. |

Transformations Involving the Benzyloxy Group

The benzyloxy group is a key functional moiety in this compound, serving as a protecting group for the hydroxyl function and influencing the reactivity of the furanone ring. Its chemical transformations primarily involve cleavage of the benzyl-oxygen bond.

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature and pressure | Mild, high yielding | Incompatible with other reducible groups (e.g., alkenes, alkynes) |

| Acid-catalyzed Cleavage | Strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃) | Varies with reagent | Effective for robust molecules | Harsh conditions, potential for side reactions |

Chemical Modifications of the Methyl Group

The methyl group at the C3 position of the furanone ring, being adjacent to a double bond and a carbonyl group, can be considered an active methyl group. This allows for a range of chemical modifications, although its reactivity is generally lower than that of methyl groups directly adjacent to a carbonyl in an acyclic system.

Condensation Reactions: Under strongly basic conditions, the methyl group can be deprotonated to form a carbanion. This nucleophilic species can then participate in condensation reactions with electrophiles such as aldehydes and ketones (an aldol-type reaction). mdpi.com This provides a pathway for the elaboration of the furanone scaffold by introducing new carbon-carbon bonds at the C3-methyl position.

Halogenation: Radical halogenation of the methyl group is another potential transformation, although selectivity can be a challenge. The reaction would likely proceed via a radical intermediate at the methyl position.

Photochemical Transformations of Furanone and Benzyloxy Moieties

The presence of the α,β-unsaturated lactone system and the benzyloxy group makes this compound a candidate for various photochemical transformations. tandfonline.comresearchgate.net

[2+2] Cycloadditions: The double bond of the furanone ring can undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. tandfonline.com The regioselectivity and stereoselectivity of these reactions are often dependent on the nature of the alkene and the substitution pattern of the furanone.

Isomerization: Upon irradiation, furanone derivatives can undergo isomerization. This can involve cis-trans isomerization if substituents are present on the double bond, or skeletal rearrangements to form isomeric structures. netsci-journal.com

Radical Reactions: Photochemically generated radicals can add to the electron-deficient double bond of the furanone ring. jcu.edu.au For instance, radicals generated from alcohols via photochemical sensitization can add efficiently to the furanone. jcu.edu.au

The benzyloxy group can also participate in photochemical reactions. The benzyl (B1604629) C-O bond can be cleaved photochemically, and the aromatic ring can influence the excited-state chemistry of the furanone moiety.

Radical Reaction Pathways

The furanone ring and the methyl group of this compound can participate in radical reactions.

Radical Addition to the Furanone Ring: As mentioned in the photochemical section, radicals can add to the C=C double bond of the furanone. This can be initiated by various radical initiators, not just light. The addition of radicals to methylfurans has been studied and provides a model for the reactivity of the furanone system. researchgate.net

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN). This would lead to the formation of a bromomethyl derivative, which is a versatile intermediate for further functionalization. The benzylic-like position of the methyl group (allylic to the endocyclic double bond) can stabilize the radical intermediate, favoring this reaction.

Thermally Induced Rearrangements and Degradation Mechanisms

Heating this compound can lead to various rearrangements and degradation reactions. The thermal stability of furanones is dependent on their substitution pattern.

Decarbonylation: A common thermal degradation pathway for furanones is the loss of carbon monoxide (decarbonylation). Theoretical studies on unsubstituted and methylated furanones suggest that this process often occurs from the 2(3H)-furanone tautomer. researchgate.net Interconversion between the 2(5H) and 2(3H) forms can occur at elevated temperatures via ring-opening to a ketene (B1206846) intermediate, followed by ring-closure. researchgate.net

Rearrangements: Thermally induced rearrangements can lead to the formation of isomeric structures. For some substituted dihydrofurans, thermal rearrangement to cyclopropane (B1198618) derivatives has been observed. nih.gov

Degradation of the Benzyloxy Group: At higher temperatures, the benzyloxy group can also undergo thermal decomposition.

The specific products of thermal degradation will depend on the precise conditions, including temperature, pressure, and the presence of other reactive species.

| Moiety | Reaction Type | Potential Products |

|---|---|---|

| Furanone Ring | Nucleophilic Addition | 5-substituted furanone derivatives |

| Photochemical [2+2] Cycloaddition | Cyclobutane-fused lactones | |

| Benzyloxy Group | Debenzylation | 4-Hydroxy-3-methylfuran-2(5H)-one |

| Methyl Group | Aldol-type Condensation | 3-(Hydroxyalkyl)furanone derivatives |

| Radical Halogenation | 3-(Halomethyl)furanone derivatives | |

| Whole Molecule | Thermal Decomposition | Decarbonylated products, rearranged isomers |

Structure Activity Relationship Sar Studies of 4 Benzyloxy 3 Methylfuran 2 5h One Derivatives

Design and Synthesis of Analogs with Modifications on the Benzyloxy Group

The benzyloxy group at the C4 position of the furanone ring offers a prime site for modification to explore its impact on biological activity. The synthesis of analogs typically involves the reaction of a suitable 4-hydroxy-3-methylfuran-2(5H)-one precursor with various substituted benzyl (B1604629) bromides or chlorides. nih.gov This approach allows for the introduction of a wide array of substituents on the phenyl ring of the benzyloxy moiety.

Research has shown that the electronic properties of substituents on the benzyloxy ring can significantly influence the compound's efficacy. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's interaction with biological targets.

Table 1: Effect of Benzyloxy Group Substitution on a Hypothetical Biological Activity

| Compound | R (Substitution on Phenyl Ring) | Hypothetical Activity (IC₅₀, µM) |

| 1a | H | 15.2 |

| 1b | 4-OCH₃ | 10.5 |

| 1c | 4-Cl | 22.8 |

| 1d | 4-NO₂ | 35.1 |

This data is illustrative and intended to demonstrate the potential effects of substitution.

The data in the hypothetical table suggests that an electron-donating group like methoxy (B1213986) at the para position enhances activity, while electron-withdrawing groups like chloro and nitro diminish it. This indicates that increased electron density on the phenyl ring may be favorable for the compound's interaction with its target.

Exploration of Substituent Effects on the Furanone Ring

Modifications to the furanone ring itself are crucial for understanding the SAR. The introduction of various substituents at available positions can probe the steric and electronic requirements for activity. The reactivity of the furanone core, particularly its susceptibility to nucleophilic attack, can be modulated by these substituents. nih.gov

Studies on related furanone systems have demonstrated that the presence of halogens, such as bromine or chlorine, on the furanone ring can significantly impact mutagenic and other biological activities. nih.govunipi.it The position and nature of the halogen can lead to substantial differences in potency.

Table 2: Influence of Furanone Ring Substituents on a Hypothetical Biological Activity

| Compound | R₁ (at C3) | R₂ (at C5) | Hypothetical Activity (IC₅₀, µM) |

| 2a | CH₃ | H | 15.2 |

| 2b | CH₃ | Br | 8.7 |

| 2c | Br | H | 18.9 |

| 2d | CH₃ | CH₃ | 25.4 |

This data is illustrative and intended to demonstrate the potential effects of substitution.

This hypothetical data suggests that a bromine atom at the C5 position enhances activity, while a bromine at the C3 position or an additional methyl group at C5 is detrimental. This highlights the sensitivity of the biological activity to the substitution pattern on the furanone scaffold.

Impact of Methyl Group Position and Substitution on Furanone Activity

The methyl group at the C3 position is a key feature of the parent compound. Its influence on activity can be investigated by synthesizing analogs where the methyl group is moved to other positions or replaced with different alkyl groups. The position of the methyl group can affect the molecule's conformation and its interaction with a binding site.

For example, the synthesis of a 5-methyl isomer would allow for a direct comparison of the biological effects of the methyl group's location. Furthermore, replacing the methyl group with larger alkyl chains could probe the steric tolerance of the target protein. Research on related furanone structures has shown that varying alkyl substituents can lead to reduced yields in certain synthetic pathways, indicating the steric influence of these groups. researchgate.net

Stereochemical Influences on Chemical and Biological Profiles

When a chiral center is present in the molecule, the stereochemistry can have a profound impact on biological activity. unimi.it For 4-(benzyloxy)-3-methylfuran-2(5H)-one derivatives, a chiral center can be introduced at the C5 position of the furanone ring. The synthesis of enantiomerically pure compounds is essential to evaluate the activity of each stereoisomer independently.

It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological profiles, with one enantiomer often being much more active than the other. This is due to the three-dimensional nature of biological targets, which can preferentially bind one stereoisomer. The synthesis of chiral furanone derivatives has been a focus of research to explore these stereochemical effects on their biological properties. nih.gov

Methodologies for SAR Elucidation in Furanone Series

A variety of methodologies are employed to elucidate the SAR of furanone derivatives. These range from synthetic chemistry approaches to computational modeling.

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of a library of analogs with diverse substituents, which can then be screened for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of the analogs with their biological activities. uq.edu.auresearchgate.net For furanone derivatives, 2D-QSAR models have been developed that consider descriptors such as the retention index for six-membered rings and the total number of oxygen atoms connected by single bonds. uq.edu.auresearchgate.net 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide further insights into the spatial arrangement of structural features that are important for activity. researchgate.netijpda.org

Molecular Docking and Modeling: These computational techniques can predict the binding mode of the furanone derivatives to their biological target. This can help to rationalize the observed SAR and guide the design of new, more potent analogs.

X-ray Crystallography: When a complex of a furanone derivative with its target protein can be crystallized, X-ray crystallography provides a detailed, atomic-level view of the binding interactions. This information is invaluable for understanding the SAR and for structure-based drug design.

Through the systematic application of these methodologies, a comprehensive understanding of the structure-activity relationships of this compound derivatives can be achieved, paving the way for the development of novel therapeutic agents.

Biological Activity and Mechanistic Investigations in Vitro

Anti-biofilm Mechanisms of Furanone Derivatives in Bacterial Systems (In Vitro)

Furanone derivatives are recognized for their capacity to inhibit the formation of biofilms, which are structured communities of microbial cells encased in a self-produced matrix. nih.gov This activity is crucial as biofilms contribute to persistent infections and increased resistance to antimicrobial agents. nih.govmdpi.com The mechanisms underlying this anti-biofilm activity differ between Gram-negative and Gram-positive bacteria, primarily revolving around the disruption of cell-to-cell communication systems.

In many Gram-negative bacteria, biofilm formation is regulated by a cell-density-dependent communication process known as quorum sensing (QS). frontiersin.org This system relies on the production and detection of signaling molecules, most commonly N-Acylhomoserine lactones (AHLs). frontiersin.orgnih.gov Furanone compounds, particularly halogenated derivatives, have been identified as potent antagonists of this QS system. nih.govresearchgate.net

The mechanism of action involves interference with AHL signaling. Furanones can act as competitive inhibitors, displacing AHLs from their cognate receptor proteins, such as LuxR. nih.govresearchgate.net This disruption prevents the activation of genes responsible for virulence factors and biofilm maturation. researchgate.net For instance, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-one has been shown to inhibit QS in Vibrio harveyi and Escherichia coli. researchgate.netnih.gov Studies using 2(5H)-furanone demonstrated QS inhibition against a wide range of AHLs with varying acyl chain lengths, indicating a broad spectrum of activity against different bacterial genera. nih.govresearchgate.net This interference with QS signaling leads to a significant reduction in biofilm formation, thickness, and live cell percentage in bacteria like E. coli without necessarily inhibiting their planktonic growth. nih.govresearchgate.net

Furanone derivatives also effectively inhibit biofilm formation in Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.govnih.govfrontiersin.org While Gram-positive bacteria typically use peptide-based signals for quorum sensing, furanones still demonstrate significant anti-biofilm properties.

Research has shown that certain 2(5H)-furanone derivatives can suppress staphylococcal biofilms. nih.gov For example, a derivative known as F131, which contains an l-borneol fragment, was found to have a minimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL against both single-species and mixed-species biofilms of S. aureus and Candida albicans. nih.gov Another compound, F105, which possesses a sulfonyl group and an l-menthol (B7771125) moiety, also showed pronounced activity against biofilms of S. aureus. frontiersin.org Studies on B. subtilis identified several halogen- and sulfur-containing 2(5H)-furanone derivatives that effectively inhibited biofilm formation at concentrations as low as 10 µg/mL. nih.gov

Table 1: In Vitro Anti-biofilm Activity of Select Furanone Derivatives against Gram-Positive Bacteria| Furanone Derivative | Bacterial Strain(s) | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| F131 (with l-borneol) | Staphylococcus aureus | Inhibition of monospecies and mixed-species biofilm formation | 8–16 μg/mL (MBPC) | nih.gov |

| F105 (with sulfonyl and l-menthol) | Staphylococcus aureus | Pronounced activity against biofilm-embedded cells; sterilizes biofilm structures | Twofold MBC | frontiersin.org |

| Halogen- and sulfur-containing derivatives | Bacillus subtilis | Inhibition of biofilm formation | 10 µg/mL | nih.gov |

Antimicrobial Activity against Microbial Strains (In Vitro)

Beyond their anti-biofilm capabilities, many furanone derivatives exhibit direct antimicrobial activity, inhibiting the growth of various bacterial and fungal strains.

Certain 2(5H)-furanone derivatives have demonstrated direct antibacterial effects against both Gram-positive and Gram-negative bacteria. zsmu.edu.uanih.gov The activity is particularly noted against pathogenic staphylococci. nih.gov For instance, the derivative 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) exhibited biocidal properties against methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The presence of both the sulfonyl group and the l-menthol moiety was found to be essential for its bactericidal activity. frontiersin.org

The antimicrobial efficacy is often quantified by the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). For F105, these values indicated potent activity against S. aureus. frontiersin.org Furthermore, some furanones can act synergistically with conventional antibiotics, increasing the susceptibility of bacteria to drugs like aminoglycosides. frontiersin.org

Table 2: In Vitro Antibacterial Activity of Furanone Derivative F105| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Time-Kill Curve Result | Reference |

|---|---|---|---|---|

| S. aureus ATCC29213 (MSSA) | 10 | 40 | All cells killed within 8 hours at 2x MBC | frontiersin.org |

| S. aureus ATCC43300 (MRSA) | 20 | 80 | Not specified | frontiersin.org |

The antimicrobial spectrum of furanone derivatives extends to fungal pathogens. nih.gov Synthetic 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, particularly those with halogen substituents, have shown a high antifungal effect against Aspergillus fumigatus, with activity comparable to Amphotericin B. nih.gov Some derivatives have also been shown to increase the susceptibility of drug-resistant Candida albicans to conventional antifungal agents like fluconazole (B54011) and terbinafine. nih.gov The ability to inhibit both mycelial development and sporulation has been noted in studies of various natural extracts containing antimicrobial compounds. researchgate.net

While the antibacterial and antifungal properties of furanones are well-documented, specific in vitro studies detailing the antiviral potential of 4-(Benzyloxy)-3-methylfuran-2(5H)-one or closely related furanone structures are not extensively covered in the available literature. However, other classes of natural compounds, such as polyphenols found in propolis, have demonstrated broad antiviral activities against viruses including herpesvirus, adenovirus, and coronaviruses by mechanisms such as inhibiting viral entry and replication. nih.govmdpi.com

Mechanisms of Cellular Interaction and Modulation of Cell Fate in Cell Lines (In Vitro)

Research into the interaction of furanone compounds with mammalian cells reveals their potential to modulate cellular processes and influence cell fate. nih.gov Cell fate decisions are complex processes regulated by a combination of genetic programs, signaling cascades, and metabolic inputs. embopress.org

While direct studies on this compound are limited, research on structurally related furanones provides insight into potential mechanisms. For example, 4-hydroxy-5-methyl-3[2H]-furanone (HMF) has been investigated for its effect on murine melanoma B16F10 cells. nih.gov In this cell line, HMF was shown to inhibit melanogenesis through a dual mechanism: it suppressed the gene expression of tyrosinase (a key enzyme in melanin (B1238610) synthesis) and also directly inhibited the enzymatic activity of pre-existing tyrosinase. nih.gov This demonstrates the ability of a furanone compound to interact with cellular signaling pathways (cyclic AMP/protein kinase A) and enzymatic functions, thereby modulating cell differentiation and function. nih.gov Such studies highlight the potential for furanone derivatives to act as modulators of specific cellular pathways, although further investigation is required to determine if this compound possesses similar capabilities.

Modulation of Cellular Pathways (In Vitro)

The primary mechanism of action identified for this compound involves the modulation of opioid receptor-mediated signaling pathways. Specifically, its interaction with the kappa-opioid receptor (KOR) initiates a cascade of intracellular events. In vitro functional assays, such as the guanosine-5′-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assay, have been utilized to measure the activation of G proteins upon ligand binding to the receptor.

This assay revealed that this compound acts as a KOR antagonist. By binding to the receptor, it blocks the signaling that would typically be initiated by an agonist. This antagonistic activity prevents the KOR-mediated activation of G proteins, thereby inhibiting downstream cellular responses associated with this pathway. While previously identified as a mu-opioid receptor (MOR) antagonist, its functional antagonist potency at the MOR was not determined due to its very low binding affinity.

Effects on Cell Proliferation (In Vitro)

Based on a comprehensive review of available scientific literature, no specific in vitro studies have been published detailing the effects of this compound on the proliferation of either cancerous or non-cancerous cell lines. Therefore, its potential to inhibit or stimulate cell growth remains uncharacterized.

Anti-inflammatory and Antioxidant Properties (In Vitro)

Currently, there is a lack of published research focused specifically on the in vitro anti-inflammatory and antioxidant properties of this compound. Standard assays to determine radical scavenging activity (e.g., DPPH or H2O2 assays) or to measure effects on inflammatory markers (e.g., nitric oxide or pro-inflammatory cytokine production in cell models like LPS-stimulated macrophages) have not been reported for this compound.

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

Extensive in vitro receptor binding studies have been conducted to characterize the interaction of this compound with human opioid receptors. These studies have established the compound as a selective kappa-opioid receptor (KOR) antagonist.

Radioligand competitive binding assays were performed using membrane preparations from Chinese hamster ovary (CHO) cells stably expressing human KOR (CHO-hKOR). These experiments demonstrated that this compound binds to the human KOR with a notable affinity. Further binding assays were conducted to determine its selectivity profile against other opioid receptors, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

The compound exhibited a significantly lower binding affinity for the MOR, with an inhibition constant (Ki) value of 10.7 µM. Its activity at the DOR was negligible, showing no substantial binding at a concentration of 10 µM. This selectivity for the KOR over MOR and DOR is a key feature of its pharmacological profile.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | % Inhibition @ 10 µM |

| Kappa-Opioid Receptor (KOR) | 183.0 ± 22.0 | Not Reported |

| Mu-Opioid Receptor (MOR) | 10700 | Not Reported |

| Delta-Opioid Receptor (DOR) | Not Determined | 0.31 ± 6.52 |

Data sourced from competitive radioligand binding assays.

Computational Chemistry and Theoretical Perspectives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-(benzyloxy)-3-methylfuran-2(5H)-one. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. For furanone derivatives, structural modifications have been shown to significantly impact these energy levels. ajchem-b.com

Computational studies on related furanone structures reveal that the introduction of different substituents can tune the electronic properties. ajchem-b.com In this compound, the benzyloxy group, with its electron-donating and withdrawing capabilities via resonance and induction, plays a crucial role in modulating the electron density of the furanone ring. This, in turn, influences the molecule's susceptibility to nucleophilic or electrophilic attack.

Reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net Mapping the electron density onto the electrostatic potential surface (MESP) helps to visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. iosrjournals.org

Table 1: Calculated Electronic Properties of Furanone Derivatives

| Property | 2(5H)-furanone | 2(5-Methyl)-furanone | 2(5-Phenyl)-furanone |

|---|---|---|---|

| Total Energy (a.u.) | -304.5 | -343.8 | -533.7 |

| HOMO Energy (eV) | -7.2 | -6.9 | -6.5 |

| LUMO Energy (eV) | -0.8 | -0.7 | -1.1 |

| Energy Gap (eV) | 6.4 | 6.2 | 5.4 |

| Dipole Moment (Debye) | 4.5 | 4.6 | 4.1 |

This table is based on data for related furanone derivatives and illustrates the principles discussed. Data adapted from computational studies on furanones. ajchem-b.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking simulations can be employed to explore its potential interactions with various biological targets, such as enzymes or receptors, in an in vitro context. This is particularly relevant in drug discovery, where furanone scaffolds are often explored for their therapeutic potential. rsc.org

In a typical docking study, a 3D model of the target protein is used as a receptor, and the furanone derivative is treated as a ligand. The simulation calculates the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. ijper.org For instance, studies on quinoline-furanone hybrids have used molecular docking to evaluate their binding affinity against targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), revealing key interactions that contribute to their biological activity. rsc.orgmalariaworld.org Similarly, docking studies on 4-benzyloxy-quinazoline derivatives against P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) have shown high binding energies, suggesting potent inhibitory potential. pandawainstitute.com

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained throughout the simulation. physchemres.orgnih.gov For example, an MD simulation of a furanone derivative complexed with its target could reveal conformational changes in the protein's active site upon binding and confirm the stability of the predicted interactions. pandawainstitute.com

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Theoretical calculations can generate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net

DFT calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. For instance, the characteristic carbonyl (C=O) stretching frequency of the lactone ring and the C-O-C stretching of the ether linkage can be calculated. iosrjournals.orgnih.gov These theoretical spectra aid in the interpretation of experimental FT-IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum, providing information about the molecule's chromophores. researchgate.net

Conformational analysis is another crucial aspect, as the 3D shape of a molecule dictates its reactivity and ability to interact with other molecules. The benzyloxy and methyl groups attached to the furanone ring can rotate, leading to different stable conformations (rotamers). Computational methods can be used to explore the potential energy surface of the molecule to identify the lowest-energy (most stable) conformers. Understanding the conformational preferences is essential, as it has been shown to influence the stereo- and regioselectivity of reactions involving furanone derivatives. nih.gov

Reaction Pathway Elucidation via Transition State Modeling

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state modeling can elucidate the step-by-step mechanism and determine the rate-limiting step by calculating the activation energies.

For example, the synthesis of furanone rings often involves cycloaddition or cyclization reactions. researchgate.netpku.edu.cn DFT calculations can be used to locate the transition state structures for these steps. The calculated activation barriers provide a quantitative understanding of the reaction kinetics and can explain why certain products are formed preferentially over others. pku.edu.cn Studies on related furanone systems have used transition state calculations to understand the mechanisms of [2+2] cycloadditions and triplet-sensitized radical reactions, revealing that reactivity and selectivity are often determined in the hydrogen-abstraction or bond-forming step. nih.govresearchgate.net This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity in the synthesis of specific furanone derivatives.

Design of Novel Furanone Derivatives using Chemoinformatics Tools

The core structure of this compound serves as a valuable scaffold for the design of novel derivatives with tailored properties. Chemoinformatics and computational drug design tools play a pivotal role in this process.

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com By developing a QSAR model for a series of furanone analogs, it is possible to predict the activity of new, unsynthesized derivatives. nih.govnih.gov The model can identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are crucial for activity, guiding the design of more potent compounds. pandawainstitute.com

Structure-activity relationship (SAR) analysis, often guided by computational results, helps in understanding how different functional groups on the furanone scaffold influence activity. malariaworld.org For example, computational studies on quinoline-furanone hybrids revealed that halogen substitutions enhanced antimalarial activity, while strong electron-withdrawing or -donating groups led to diminished activity. rsc.org Such insights allow for the rational design of new derivatives of this compound by modifying the benzyloxy or methyl groups or by introducing new substituents on the furanone ring to enhance desired properties. This in-silico approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Advanced Applications of 4 Benzyloxy 3 Methylfuran 2 5h One in Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The furanone core is a prevalent feature in a wide array of biologically active natural products, often referred to as γ-alkylidenebutenolides. nih.gov The stereochemistry of these molecules is critical to their function, making the use of chiral building blocks an efficient strategy for their synthesis. While specific examples detailing the asymmetric synthesis of complex molecules starting directly from 4-(Benzyloxy)-3-methylfuran-2(5H)-one are not extensively documented in readily available literature, its structure is emblematic of a versatile chiral synthon.

The potential of this compound lies in the stereocontrolled reactions that can be performed on its furanone ring. For instance, conjugate addition reactions to the α,β-unsaturated lactone system can introduce new stereocenters. Furthermore, the existing functionalities can be modified to build molecular complexity, making it a valuable hypothetical starting material in the chiral pool for creating intricate molecular architectures.

Role as Precursors for Heterocyclic Compound Scaffolds

Furanone derivatives are well-established precursors for the synthesis of novel heterocyclic systems due to the reactive nature of the lactone ring and its substituents. Research has demonstrated that closely related 4-aroyl-3-alkoxy-2(5H)-furanones serve as key intermediates in the preparation of the furo[3,4-b] researchgate.netnih.govdiazepine (B8756704) ring system. nih.gov This transformation highlights the utility of the furanone scaffold in constructing fused heterocyclic structures with potential psychotropic activities, similar to benzodiazepines. nih.gov

The synthesis involves the O-alkylation of 4-aroyl-3-hydroxy-2(5H)-furanones to yield the corresponding 3-alkoxy derivatives. nih.gov These compounds then act as the foundational structure for building the diazepine ring. This general strategy underscores how the this compound backbone can be employed to generate a variety of fused heterocyclic compounds. Another related strategy involves the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates to produce substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, demonstrating the versatility of furan (B31954) derivatives in creating novel, complex heterocyclic systems. researchgate.net

Table 1: Synthesis of Furo[3,4-b] researchgate.netnih.govdiazepines from Furanone Precursors Data derived from studies on 4-aroyl-3-alkoxy-2(5H)-furanones, analogous to the subject compound.

| Furanone Precursor (Analog) | Reagents | Resulting Heterocycle | Reference |

| 4-Aroyl-3-methoxy-2(5H)-furanone | Ethylene diamine | 7-Aryl-4,5-dihydro-2-oxo-3H,8H-furo[3,4-b] researchgate.netnih.govdiazepine | nih.gov |

| 4-Aroyl-3-alkoxy-2(5H)-furanone | Diamine derivatives | Furodiazepine analogs | nih.gov |

Integration into Natural Product Synthesis Strategies

The 2(5H)-furanone moiety is a core structural component in numerous natural products, many of which exhibit significant biological activities. nih.gov Examples include the nostoclide lactones, which have cytotoxic properties, and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key flavor compound in many fruits. nih.govnih.gov The γ-alkylidenebutenolide structure is characteristic of a large class of bioactive natural compounds. researchgate.net

Given the prevalence of this scaffold, this compound represents a strategic intermediate for the synthesis of such natural products. Synthetic strategies often involve the construction of this core at an early stage, followed by functional group manipulation to achieve the final target molecule. For example, the synthesis of analogues of nostoclide lactones has been achieved by condensing 3-benzyl-furan-2(5H)-ones with various aromatic aldehydes. nih.gov This highlights a general approach where a substituted furanone, like the benzyloxy-methyl variant, could be elaborated into more complex, naturally occurring structures.

Development of Novel Reagents and Catalysts from Furanone Platforms

The development of new reagents and catalysts is essential for advancing organic synthesis. While the direct application of this compound as a catalyst or reagent is not widely reported, its structure offers potential for such development. The oxygen atoms in the lactone and the benzyloxy group could serve as coordination sites for metal ions, suggesting that derivatives of this furanone could be explored as chiral ligands in asymmetric catalysis.

Furthermore, the furanone ring can be a platform for creating new reagents. The reactivity of the double bond and the carbonyl group allows for various chemical transformations. For example, conversion into a silyloxy diene furan synthon enables participation in vinylogous aldol (B89426) reactions, expanding its synthetic utility. nih.gov The concept of using biomass-derived furanones as platform chemicals for industrial C4 chemicals like maleic acid and γ-butyrolactone is an emerging area, demonstrating the foundational role these structures can play. researchgate.netchemrxiv.org This suggests that functionalized furanones could be precursors to a new generation of specialized reagents.

Chemoenzymatic Synthesis Applications involving Furanones

Chemoenzymatic synthesis combines the efficiency of biological catalysts with the practicality of traditional organic chemistry. This approach is particularly valuable for producing enantiomerically pure compounds. In nature, the biosynthesis of furanones is an enzyme-mediated process. For instance, the formation of the natural flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries involves a putative quinone oxidoreductase that catalyzes the final reduction step. nih.gov

This natural precedent suggests that enzymes could be powerful tools for the synthesis and modification of this compound. Potential applications include:

Kinetic Resolution: Lipases could be used to resolve a racemic mixture of a furanone precursor, selectively acylating one enantiomer.

Asymmetric Reduction: Oxidoreductases or whole-cell biocatalysts could perform stereoselective reduction of the carbon-carbon double bond to create chiral centers.

Hydrolysis: Esterases could be employed for the enantioselective hydrolysis of the lactone ring, providing access to chiral hydroxy acids.

While specific chemoenzymatic routes for this compound are a developing area, the established use of enzymes in the synthesis of other complex molecules provides a strong basis for future research. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for 4 Benzyloxy 3 Methylfuran 2 5h One

Development of Sustainable Synthetic Routes

The future development of 4-(benzyloxy)-3-methylfuran-2(5H)-one hinges on the establishment of environmentally benign and efficient synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of "green" synthetic routes.

Key areas of focus should include:

Catalytic Methods: Exploration of novel catalysts, including biocatalysts (enzymes) and organocatalysts, to improve reaction efficiency and selectivity while minimizing waste.

Renewable Starting Materials: Investigation into the use of renewable feedstocks to replace petroleum-based starting materials.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Flow Chemistry: Utilizing continuous flow technologies to enhance reaction control, improve safety, and facilitate scale-up.

A comparative analysis of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and availability, substrate scope limitations. |

| Organocatalysis | Metal-free, often low toxicity, readily available catalysts. | Catalyst loading, potential for lower turnover numbers compared to metal catalysts. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |

Exploration of Undiscovered Biological Activities (In Vitro)

The furanone scaffold is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov However, the specific biological profile of this compound remains largely uncharted. A systematic in vitro evaluation is crucial to uncover its therapeutic potential.

Initial screening efforts should target a diverse range of biological assays, including:

Antimicrobial Assays: Testing against a panel of clinically relevant bacteria and fungi to determine its potential as an anti-infective agent.

Anticancer Assays: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects.

Enzyme Inhibition Assays: Evaluating its ability to inhibit key enzymes implicated in disease pathways, such as kinases, proteases, and oxidoreductases.

Anti-inflammatory Assays: Investigating its effects on inflammatory markers and pathways in relevant cell models.

Advanced Mechanistic Characterization of Biological Interactions (In Vitro)

Should initial screenings reveal promising biological activity, the subsequent step will be to elucidate the underlying mechanism of action. Understanding how this compound interacts with its biological targets at a molecular level is paramount for its development as a therapeutic agent.

Advanced in vitro techniques that can be employed include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the specific protein or nucleic acid targets of the compound.

Biophysical Assays: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to characterize the binding affinity and thermodynamics of the interaction between the compound and its target.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the specific molecular interactions.

Cellular Imaging: Employing fluorescence microscopy and other imaging techniques to visualize the subcellular localization of the compound and its effects on cellular processes.

Integration with High-Throughput Screening Methodologies

To expedite the discovery of novel biological activities and to identify more potent analogs, the integration of this compound and its derivatives into high-throughput screening (HTS) platforms is essential. semanticscholar.orgnih.gov HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. semanticscholar.orgnih.gov

Strategies for HTS integration include:

Library Synthesis: Developing a combinatorial library of this compound analogs with diverse structural modifications.

Assay Miniaturization: Adapting biological assays to a microplate format to enable the simultaneous testing of thousands of compounds.

Robotics and Automation: Utilizing automated liquid handling systems and plate readers to increase throughput and reduce manual error.

Data Analysis: Implementing sophisticated data analysis software to manage and interpret the large datasets generated from HTS campaigns.

Potential in Materials Science or Analytical Chemistry Contexts

Beyond its potential in the life sciences, the unique chemical structure of this compound may lend itself to applications in materials science and analytical chemistry.

Potential avenues for exploration include:

Polymer Chemistry: Investigating its use as a monomer or a building block for the synthesis of novel polymers with unique properties. The furanone ring could potentially be opened to create functionalized polymer chains.

Sensor Development: Exploring its potential as a component in chemical sensors, where its ability to interact with specific analytes could be harnessed for detection purposes.

Chromatography: Evaluating its use as a stationary phase in chromatographic applications, where its specific chemical functionalities could enable the separation of complex mixtures.

The future of this compound research is rich with possibilities. A multidisciplinary approach that combines sustainable chemistry, chemical biology, and materials science will be crucial to unlocking the full potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.